molecular formula C10H14N2O B13175776 7-(2-Aminoethyl)-5H,6H,7H-cyclopenta[b]pyridin-7-ol

7-(2-Aminoethyl)-5H,6H,7H-cyclopenta[b]pyridin-7-ol

Cat. No.: B13175776
M. Wt: 178.23 g/mol
InChI Key: NKTPWJYBYLBRGB-UHFFFAOYSA-N
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Description

7-(2-Aminoethyl)-5H,6H,7H-cyclopenta[b]pyridin-7-ol is a heterocyclic compound that features a cyclopenta[b]pyridine core with an aminoethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Aminoethyl)-5H,6H,7H-cyclopenta[b]pyridin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with an aminoethyl group in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-(2-Aminoethyl)-5H,6H,7H-cyclopenta[b]pyridin-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted cyclopenta[b]pyridine compounds .

Scientific Research Applications

7-(2-Aminoethyl)-5H,6H,7H-cyclopenta[b]pyridin-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2-Aminoethyl)-5H,6H,7H-cyclopenta[b]pyridin-7-ol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with target proteins, influencing their activity. Additionally, the compound may interact with cellular pathways involved in signal transduction, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

7-(2-aminoethyl)-5,6-dihydrocyclopenta[b]pyridin-7-ol

InChI

InChI=1S/C10H14N2O/c11-6-5-10(13)4-3-8-2-1-7-12-9(8)10/h1-2,7,13H,3-6,11H2

InChI Key

NKTPWJYBYLBRGB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C1C=CC=N2)(CCN)O

Origin of Product

United States

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